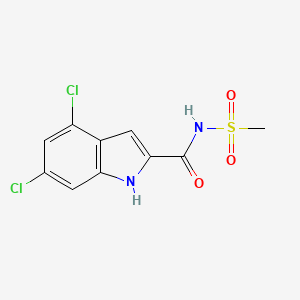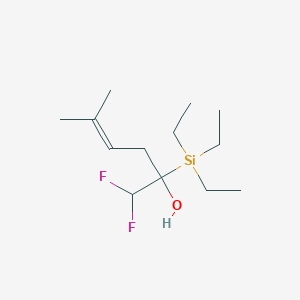
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol is an organic compound characterized by the presence of difluoromethyl, methyl, and triethylsilyl groups attached to a hexenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol typically involves multiple steps, starting from readily available precursors. One common approach is the hydrosilylation of an appropriate alkyne, followed by difluoromethylation and subsequent functional group transformations. The reaction conditions often involve the use of catalysts such as platinum or palladium complexes to facilitate the hydrosilylation step .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis would likely employ continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions include difluoromethylated ketones, saturated alcohols, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The triethylsilyl group can act as a protecting group, facilitating selective reactions at other sites on the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Difluoro(trimethylsilyl)acetonitrile: Another compound with a difluoromethyl and silyl group, used in similar applications.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Utilized in fluoroalkylation reactions.
Uniqueness
1,1-Difluoro-5-methyl-2-(triethylsilyl)hex-4-en-2-ol is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
649717-95-3 |
|---|---|
Fórmula molecular |
C13H26F2OSi |
Peso molecular |
264.43 g/mol |
Nombre IUPAC |
1,1-difluoro-5-methyl-2-triethylsilylhex-4-en-2-ol |
InChI |
InChI=1S/C13H26F2OSi/c1-6-17(7-2,8-3)13(16,12(14)15)10-9-11(4)5/h9,12,16H,6-8,10H2,1-5H3 |
Clave InChI |
PNNVCWRJDBENAN-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C(CC=C(C)C)(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602671.png)
![4-[Tris(4-methylphenyl)methyl]benzonitrile](/img/structure/B12602672.png)

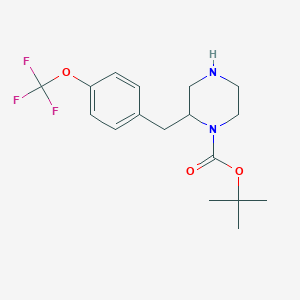
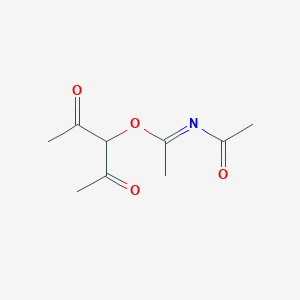

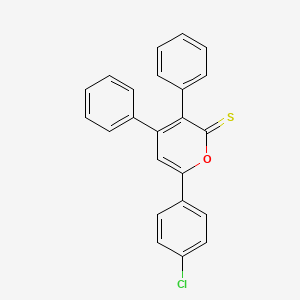
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)
![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)
![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)

![6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
